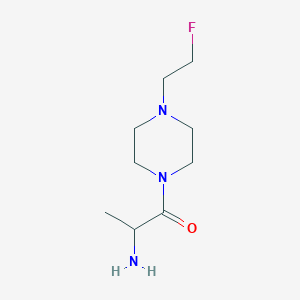

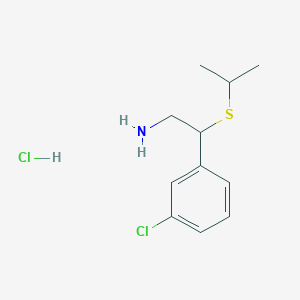

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Descripción general

Descripción

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one, also known as 2-Amino-1-fluoroethylpiperazine (AEP), is a heterocyclic compound used in a variety of scientific research applications. It is a derivative of piperazine, and is composed of a six-membered ring with a nitrogen atom at the center. AEP is a versatile compound that can be used as a building block for synthesizing a range of compounds, and has a wide range of applications in the field of biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antifungal Agent Development

This compound has been utilized in the synthesis of new antifungal agents. The presence of the piperazine ring is a common feature in many pharmaceuticals, and its modification, as seen in this compound, can lead to the development of novel antifungal medications. The fluoroethyl group may contribute to the lipophilicity and thus the bioavailability of the potential drugs .

Corrosion Inhibition: Protective Coatings

In the field of corrosion science, this compound could be explored for its potential as a corrosion inhibitor. The amino and piperazine functionalities might interact with metal surfaces to form protective layers, thereby preventing or slowing down the corrosion process .

Catalysis: Ligand Effects on Metal Catalysts

The compound’s structure suggests it could act as a ligand in catalytic systems. The piperazine moiety can coordinate to metal centers, potentially influencing the catalytic activity and selectivity in various chemical reactions .

Neuroscience: Neurotransmitter Receptor Studies

Given the structural similarity to known neurotransmitters and psychoactive substances, this compound could be of interest in neuroscience research, particularly in studies involving neurotransmitter receptors such as GABA or serotonin .

Material Science: Polymer Synthesis

The functional groups present in this compound make it a candidate for initiating polymerization reactions or for incorporation into polymers to impart specific properties, such as increased flexibility or enhanced thermal stability .

Bioconjugation: Targeted Drug Delivery

The reactive ketone group in this compound provides an anchor point for bioconjugation. This could be exploited in designing targeted drug delivery systems where the compound is conjugated to antibodies or other targeting molecules .

Analytical Chemistry: Chromatographic Stationary Phases

The compound’s structure could be used to modify chromatographic stationary phases. Its potential interaction with various analytes could lead to improved separation techniques in high-performance liquid chromatography (HPLC) .

Agricultural Chemistry: Pesticide Formulation

The piperazine core is often found in pesticides. This compound could be investigated for its efficacy in pest control, possibly leading to the formulation of new pesticides with specific action mechanisms .

Propiedades

IUPAC Name |

2-amino-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN3O/c1-8(11)9(14)13-6-4-12(3-2-10)5-7-13/h8H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVDRQSOFMAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)

![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)

![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)